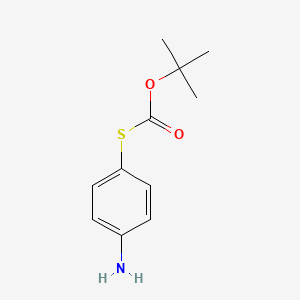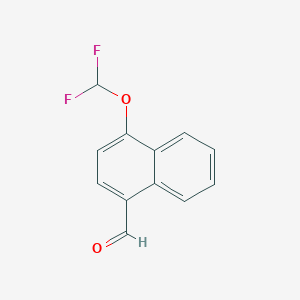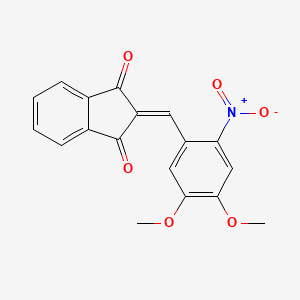
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione (2-DNP) is a highly versatile organic compound that has been used extensively in organic synthesis and in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 107-109 °C and a boiling point of 250-252 °C. 2-DNP is used in a wide range of laboratory experiments, from polymer synthesis to medicinal chemistry. It is also a useful building block for the synthesis of various compounds, including pharmaceuticals.
科学的研究の応用
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has been used in a variety of scientific research applications, including polymer synthesis, medicinal chemistry, drug development, and drug delivery. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals. It has been used to create polymers with a range of properties, including biocompatibility, biodegradability, and resistance to heat and chemicals. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
作用機序
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione acts as a catalyst in the synthesis of various compounds. It has been used to catalyze the formation of polymers from monomers, and to catalyze the formation of pharmaceuticals from other compounds. It has also been used to catalyze the formation of catalysts from other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved coordination.
実験室実験の利点と制限
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.
将来の方向性
For the use of 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione include further research into its potential biochemical and physiological effects, as well as its potential applications in drug development, drug delivery, and polymer synthesis. It could also be used to create catalysts for the synthesis of various compounds, including pharmaceuticals. Additionally, further research into its use as a catalyst in the synthesis of polymers could lead to the development of new polymers with a range of properties. Finally, further research into its potential toxicity and reactivity could lead to the development of safer and more efficient laboratory protocols for its use.
合成法
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione is synthesized by the reaction of 4,5-dimethoxy-2-nitrophenol and formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at room temperature and produces a colorless crystalline solid. The yield of the reaction is typically around 80%.
特性
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-15-8-10(14(19(22)23)9-16(15)25-2)7-13-17(20)11-5-3-4-6-12(11)18(13)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUAOKCKZVITLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



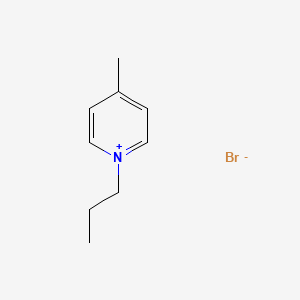



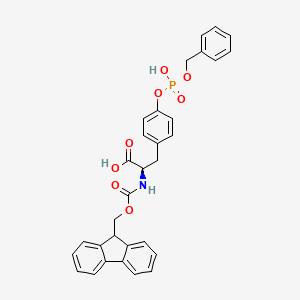
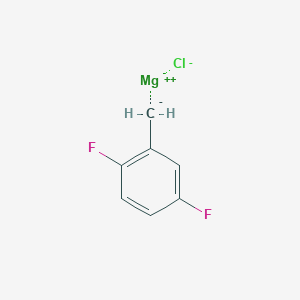
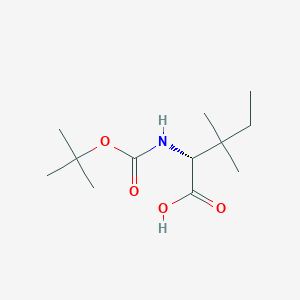

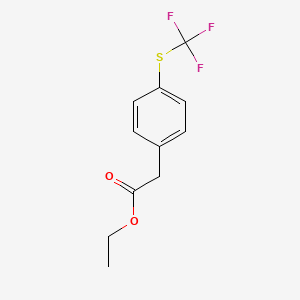
![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)
